1-Oxo Mirtazapine-d4 (Mirtazapine Impurity C)
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Overview
Description
Chemical Reactions Analysis
1-Oxo Mirtazapine-d4 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Oxo Mirtazapine-d4 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Oxo Mirtazapine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of mirtazapine and its impurities.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of mirtazapine in the body.
Industry: Applied in the quality control of pharmaceutical products to ensure the purity and consistency of mirtazapine formulations
Mechanism of Action
The mechanism of action of 1-Oxo Mirtazapine-d4 is not well-documented. as a deuterated form of 1-Oxo Mirtazapine, it is likely to exhibit similar pharmacological properties. Mirtazapine is known to act as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in central noradrenergic and serotonergic activity. It also acts as an antagonist at serotonin receptors, which contributes to its antidepressant effects .
Comparison with Similar Compounds
1-Oxo Mirtazapine-d4 can be compared with other similar compounds, such as:
1-Oxo Mirtazapine: The non-deuterated form of the compound, used in similar research applications.
Mirtazapine: The parent compound, widely used as an antidepressant medication.
Mirtazapine Impurity A, B, and D: Other impurities of mirtazapine, each with unique chemical structures and properties
1-Oxo Mirtazapine-d4 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of mirtazapine.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one |
InChI |
InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3/i9D2,10D2 |
InChI Key |
NWXITVQAKIFZLZ-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C1(C(N2C(C3=CC=CC=C3CC4=C2N=CC=C4)C(=O)N1C)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origin of Product |
United States |
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